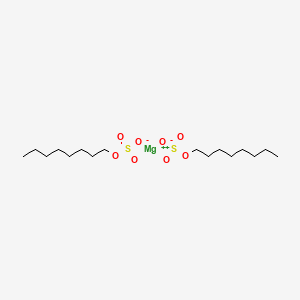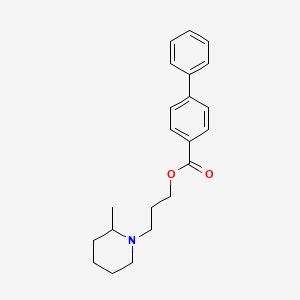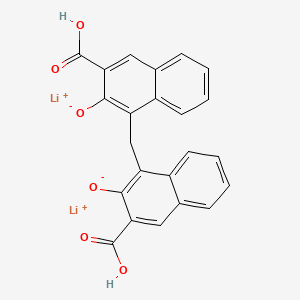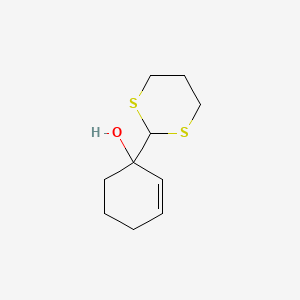
Ethanamine, N,N-dimethyl-2-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)oxy)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanamine, N,N-dimethyl-2-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)oxy)-, monohydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its distinctive molecular configuration and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N,N-dimethyl-2-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)oxy)-, monohydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Cycloheptaquinoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the cycloheptaquinoline structure.
Attachment of the Ethanamine Group: The ethanamine group is introduced through a nucleophilic substitution reaction, where the ethanamine moiety reacts with a suitable leaving group on the cycloheptaquinoline core.
Dimethylation: The nitrogen atom in the ethanamine group is dimethylated using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the Monohydrochloride Salt: The final step involves the reaction of the compound with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanamine, N,N-dimethyl-2-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)oxy)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanamine, N,N-dimethyl-2-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)oxy)-, monohydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethanamine, N,N-dimethyl-2-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)oxy)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanamine, N,N-dimethyl-2-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)oxy)-, hydrochloride
- Ethanamine, N,N-dimethyl-2-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)oxy)-, sulfate
Uniqueness
Ethanamine, N,N-dimethyl-2-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)oxy)-, monohydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
108154-74-1 |
|---|---|
Molekularformel |
C18H25ClN2O |
Molekulargewicht |
320.9 g/mol |
IUPAC-Name |
dimethyl-[2-(7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-yloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C18H24N2O.ClH/c1-20(2)12-13-21-18-14-8-4-3-5-10-16(14)19-17-11-7-6-9-15(17)18;/h6-7,9,11H,3-5,8,10,12-13H2,1-2H3;1H |
InChI-Schlüssel |
PCDPQHYEKXCPTE-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+](C)CCOC1=C2CCCCCC2=NC3=CC=CC=C31.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-2-naphthoic acid](/img/structure/B13763273.png)
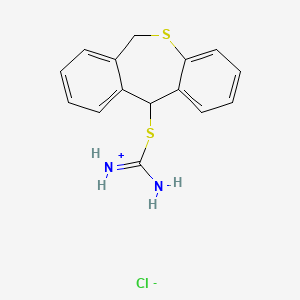

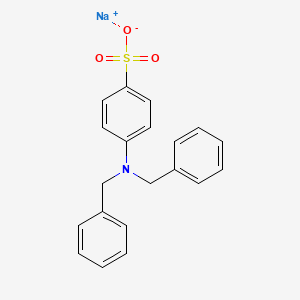
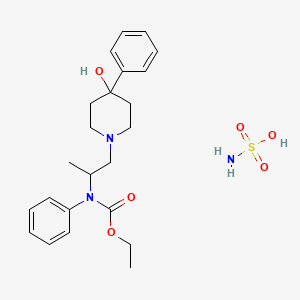
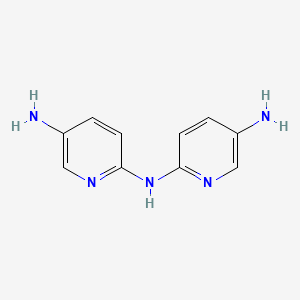

![5-Methyl-4-{[(e)-phenylmethylidene]amino}-2-(propan-2-yl)phenol](/img/structure/B13763321.png)

